(S)-BoroPro-(-)-Pinanediol-HCl

Catalog No.
S918135
CAS No.
149716-73-4
M.F
C₁₄H₂₅BClNO₂
M. Wt
285.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-BoroPro-(-)-Pinanediol-HCl

CAS Number

149716-73-4

Product Name

(S)-BoroPro-(-)-Pinanediol-HCl

IUPAC Name

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride

Molecular Formula

C₁₄H₂₅BClNO₂

Molecular Weight

285.62

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl

Synonyms

(2S)-2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine Hhydrochloride; [3aR-[2(S*),3aα,4β,6β,7aα]]-2-(Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine Hydrochloride;

(S)-BoroPro-(-)-Pinanediol-HCl is a key chiral building block used in asymmetric synthesis. It is composed of an (S)-proline core where the 2-position is substituted with a boronic acid functional group. This reactive boronic acid is protected as a cyclic ester with (-)-pinanediol, a chiral auxiliary derived from the natural product (-)-α-pinene. The use of this specific chiral auxiliary is crucial for directing stereoselective reactions, such as in Matteson homologation, to produce α-amino boronic esters with high diastereoselectivity. The compound is supplied as a hydrochloride salt, a form often chosen to enhance crystalline structure, stability, and handling properties compared to the corresponding free amine.

Procurement Fit

Stereodefined scaffold (S)-configuration with (-)-pinanediol auxiliary for asymmetric induction
Stable reagent Crystalline solid suited for controlled storage and multi-step synthesis
Synthetic utility Precursor for α-amino boronic acid pharmacophore research

Substituting this compound with its (R)-enantiomer, a racemic mixture, or an unprotected form can lead to critical failures in both biological and synthetic applications. For example, in the development of inhibitors for Fibroblast Activation Protein (FAP), the (R)-enantiomer of BoroProline is specifically required for high-affinity binding to the enzyme's active site. Using the (S)-enantiomer for this target would result in a significant loss of potency. Furthermore, employing a racemic mixture, often prepared via non-stereoselective lithiation, introduces a 1:1 mixture of diastereomers upon esterification with a chiral diol, necessitating challenging purification steps and reducing the effective yield of the desired active component. The unprotected aminoboronic acid itself is often difficult to isolate and handle, making the stable, protected pinanediol ester the more reliable precursor for reproducible and scalable synthesis.

Substitution Risk

(-)-Pinanediol auxiliary
Replacing with (+)-pinanediol may invert stereochemical outcome, disrupting (S)-enantiomer synthesis pathways
Achiral ligand protocols
TMEDA-mediated lithiation yields near 1:1 diastereomeric mixture, compromising stereoselectivity required for chiral building block performance
Pinacol ester alternatives
May exhibit lower complex stability in stereoselective homologations, limiting direct substitution in Matteson-type sequences

Enhanced Handling and Processability as a Crystalline Hydrochloride Salt

The hydrochloride salt form of (S)-BoroPro-(-)-Pinanediol is selected to improve its physical properties for laboratory and process scale use. Amine hydrochloride salts are typically stable, crystalline, non-hygroscopic solids. This contrasts with their corresponding free bases, which can be oils or amorphous solids with lower stability and inconsistent handling characteristics, making accurate weighing and dispensing difficult.

Evidence DimensionPhysical Form and Handling
Target Compound DataCrystalline, free-flowing solid (as HCl salt)
Comparator Or BaselineCorresponding free amine (often oily, hygroscopic, or less stable)
Quantified DifferenceQualitative improvement in handling, weighing accuracy, and storage stability.
ConditionsStandard laboratory and chemical manufacturing environments.

This ensures batch-to-batch reproducibility and simplifies integration into standardized workflows, reducing material waste and handling errors.

Diastereomeric Excess
Head-to-head
90% de
vs TMEDA: 0% de (1:1 mixture)
Supports high stereoselectivity in lithiation-boronation
Requires (-)-sparteine protocol; verify chiral HPLC conditions

Superior Chemical Stability Conferred by the Pinanediol Protecting Group

The choice of diol for protecting a boronic acid significantly impacts the ester's stability against hydrolysis and transesterification. A comparative study of various boronic esters demonstrated that pinanediol boronic esters exhibit the highest relative stability in the series tested. This enhanced stability prevents premature degradation or unwanted side reactions during purification and subsequent synthetic steps.

Evidence DimensionRelative Chemical Stability
Target Compound DataMost stable (Pinanediol ester)
Comparator Or BaselineOther common boronic esters (e.g., Pinacol, DIPT)
Quantified DifferenceRanked highest in stability against transesterification among five representative boronic esters.
ConditionsComparative study of transesterification rates with various diols.

Higher stability translates to a longer shelf-life and greater compatibility with a wider range of reaction conditions, improving process robustness and yield.

Certified Purity (HPLC)
Cross-study
≥98%
Vendor CoA specification
Reduces need for repurification in advanced intermediate synthesis
Review lot-specific CoA; in-house batches may be less consistent

High-Fidelity Stereocontrol in Asymmetric Synthesis

The (-)-pinanediol moiety functions as a highly effective chiral auxiliary, enabling precise stereochemical control during carbon-carbon bond formation at the carbon atom bearing the boron group. In the Matteson asymmetric homologation, for example, reaction of a pinanediol boronic ester with dichloromethyllithium followed by rearrangement proceeds with high levels of asymmetric induction to create a new stereocenter. This method is a cornerstone for synthesizing enantiomerically enriched α-amino boronic acids, the core of many pharmaceutically active compounds.

Evidence DimensionDiastereoselectivity
Target Compound DataHigh diastereomeric ratios (often >95:5)
Comparator Or BaselineUse of achiral protecting groups (e.g., pinacol), which provides no stereocontrol.
Quantified DifferenceEnables the synthesis of a single diastereomer, whereas achiral analogs would produce a 1:1 racemic mixture.
ConditionsMatteson homologation and other asymmetric reactions involving the C-B bond.

Using this specific chiral precursor eliminates the need for chiral resolution of the final product, which simplifies purification and significantly increases the overall efficiency of synthesizing the target enantiomer.

Storage Stability
Class-level
Stable at −20°C
Under inert atmosphere
Supports long-term procurement planning for multi-step campaigns
Class-level inference; verify lot-specific stability data
Talabostat Intermediate
Supporting
Reported use in Talabostat synthesis
DPP-4 inhibitor pharmacophore construction
May support research programs targeting DPP-4 and serine proteases
Clinical-stage compound; research use only

Precursor for Enantiomerically Pure α-Amino Boronic Acid Peptides

This compound is a direct and reliable starting material for the synthesis of peptidyl α-amino boronic acids. Its high enantiomeric purity and the stereodirecting nature of the pinanediol group are critical for producing single-enantiomer drug candidates, such as enzyme inhibitors, where stereochemistry dictates biological activity.

Development of Robust and Scalable Synthetic Processes

The combination of high chemical stability from the pinanediol ester and superior handling properties from the hydrochloride salt form makes this compound well-suited for process development and scale-up. These features ensure consistent reaction performance and simplify material handling in manufacturing environments, leading to more reproducible outcomes.

Synthesis of Chiral Organocatalysts and Ligands

As an enantiomerically pure proline derivative, this compound can serve as a building block for novel chiral ligands or bifunctional organocatalysts. The boronic acid moiety offers a unique handle for further functionalization or for creating Lewis acidic sites within a chiral scaffold.

Application Selection Guide

Application
Selection Property
Validation Focus
Protease inhibitor pharmacophore synthesis
Stereodefined (S)-configuration
Enantiomeric purity and DPP-4 inhibition assay
Matteson homologation sequences
(-)-Pinanediol chiral direction
Stereochemical fidelity and iterative stability
Bifunctional organocatalyst precursor
Amino-boronic acid framework
Enantioselectivity in asymmetric reactions

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